N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13330071
InChI: InChI=1S/C22H26ClN2.ClH/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1
SMILES: CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]
Molecular Formula: C22H26Cl2N2
Molecular Weight: 389.4 g/mol

N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride

CAS No.:

Cat. No.: VC13330071

Molecular Formula: C22H26Cl2N2

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride -

Specification

Molecular Formula C22H26Cl2N2
Molecular Weight 389.4 g/mol
IUPAC Name N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Standard InChI InChI=1S/C22H26ClN2.ClH/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1
Standard InChI Key ZTBANYZVKCGOKD-UHFFFAOYSA-M
SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]
Canonical SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]

Introduction

N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride is a complex organic compound featuring a trimethylindolium moiety linked to an aniline derivative. This compound is part of a broader class of cationic dyes, which have been studied for their interactions with biological systems and potential applications in medicine and biotechnology.

Synthesis and Preparation

The synthesis of N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride typically involves multiple steps, including the formation of the indolium ring and its attachment to the aniline derivative. Each step requires careful control of reaction conditions to ensure high yield and purity.

Biological Activity and Applications

Cationic dyes like N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride have been studied for their interactions with biological molecules, including proteins and nucleic acids. These interactions are primarily driven by electrostatic attraction between the cationic dye and anionic biomolecules.

Application AreaPotential Use
Antimicrobial AgentsPotential activity against certain microorganisms.
Antitumor AgentsPossible use in targeting specific cellular components.
Diagnostic ToolsCould be used for staining or labeling biological samples.

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